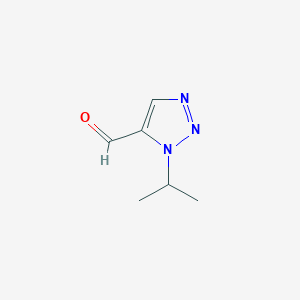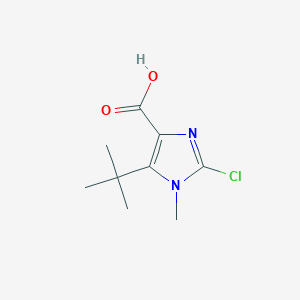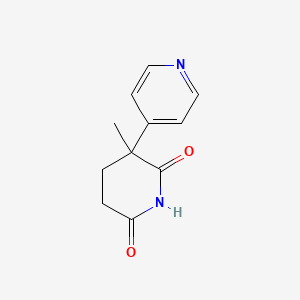
(2,4,6-Triethylphenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Triethylphenyl)boronic acid is an organoboron compound with the molecular formula C12H19BO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with three ethyl groups at the 2, 4, and 6 positions. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Triethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction proceeds under mild conditions and provides the boronic acid in good yields.
Industrial Production Methods
On an industrial scale, the production of (2,4,6-Triethylphenyl)boronic acid can be achieved through similar borylation reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be streamlined using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Triethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, and other oxidizing agents are used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
(2,4,6-Triethylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4,6-Triethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4,6-Trimethylphenyl)boronic acid: Similar structure but with methyl groups instead of ethyl groups.
Phenylboronic acid: Lacks the ethyl substituents, making it less sterically hindered.
(2,4,6-Trifluorophenyl)boronic acid: Contains fluorine atoms instead of ethyl groups, affecting its reactivity and electronic properties.
Uniqueness
(2,4,6-Triethylphenyl)boronic acid is unique due to its steric hindrance and electronic properties imparted by the ethyl groups. These characteristics can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C12H19BO2 |
|---|---|
Poids moléculaire |
206.09 g/mol |
Nom IUPAC |
(2,4,6-triethylphenyl)boronic acid |
InChI |
InChI=1S/C12H19BO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8,14-15H,4-6H2,1-3H3 |
Clé InChI |
KIFZNYOOPWPAFI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1CC)CC)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


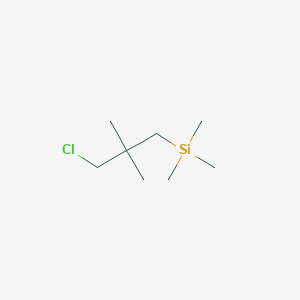
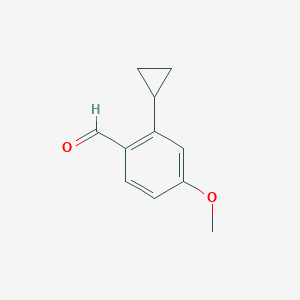
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
amine](/img/structure/B13156464.png)
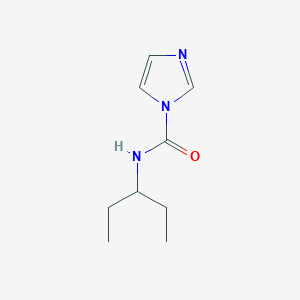
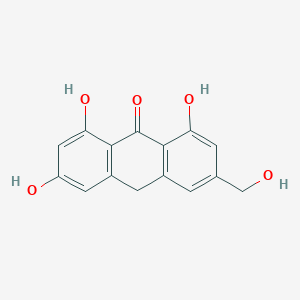
![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
